molecular formula C12H14O2 B15125096 Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate

Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate

Cat. No.: B15125096
M. Wt: 190.24 g/mol
InChI Key: UZLFTBIQJWSGEI-UHFFFAOYSA-N
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Description

Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate is a cyclopropane derivative characterized by a para-methyl-substituted aromatic ring (p-tolyl) and a methyl ester group. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The compound's trans-configuration ensures spatial orientation of the substituents, influencing its electronic and steric properties. Cyclopropane derivatives are widely studied for their unique ring strain and applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis. For example, the p-tolyl group in this compound has been linked to enhanced TNF-α inhibitory activity in kinase inhibitors .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 2-(4-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-8-3-5-9(6-4-8)10-7-11(10)12(13)14-2/h3-6,10-11H,7H2,1-2H3

InChI Key

UZLFTBIQJWSGEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the nature of the compound it interacts with. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Para- vs. Meta-Tolyl Substitution

Replacing the p-tolyl group with a m-tolyl (meta-methyl) group, as seen in Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate (CAS 114095-56-6, C₁₃H₁₆O₂), reduces biological activity. The para position optimizes electronic interactions with target enzymes, whereas meta substitution disrupts binding geometry .

Aromatic Ring Substituents Beyond Methyl

Evidence from TNF-α inhibitor studies shows that replacing the p-tolyl methyl group with bulkier substituents (e.g., 4-chloro, 4-bromo, or 4-trifluoromethyl) decreases potency by up to 90%. This highlights the importance of the methyl group’s steric and electronic compatibility in maintaining activity .

Ester Group Variations

Methyl vs. Ethyl Esters

Methyl esters generally exhibit higher reactivity in hydrolysis reactions compared to ethyl esters due to reduced steric hindrance. For instance, Methyl trans-2-phenylcyclopropanecarboxylate (CAS 5861-31-4, C₁₁H₁₂O₂) has a molecular weight of 176.21 g/mol , whereas its ethyl analog (Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate) has a molecular weight of 190.24 g/mol . The ethyl group may enhance lipophilicity but reduce metabolic stability .

Cyclopropane Ring Modifications

Phenyl vs. p-Tolyl Substitution

Replacing the p-tolyl group with a phenyl ring (as in Methyl trans-2-phenylcyclopropanecarboxylate) eliminates the methyl group’s electron-donating effects, reducing binding affinity in kinase inhibition assays. This underscores the para-methyl group’s role in stabilizing charge-transfer interactions .

Stereochemical Considerations

The trans-configuration of the cyclopropane ring is critical.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate C₁₂H₁₄O₂ 190.24 Not Provided p-Tolyl, Methyl Ester
Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate C₁₃H₁₆O₂ 204.26 114095-56-6 m-Tolyl, Ethyl Ester
Methyl trans-2-phenylcyclopropanecarboxylate C₁₁H₁₂O₂ 176.21 5861-31-4 Phenyl, Methyl Ester

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyltrans-2-(p-Tolyl)cyclopropanecarboxylate, and how can stereochemical purity be ensured?

  • Methodology : The synthesis of cyclopropanecarboxylates often involves cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed methods. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Rh or Cu complexes) are critical. Post-synthesis, stereochemical purity should be validated using chiral HPLC or NMR analysis with shift reagents (e.g., Eu(hfc)₃) .
  • Data Validation : Compare optical rotation values with literature benchmarks and confirm enantiomeric excess (ee) via polarimetry or chiral chromatography .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic cyclopropane ring signals (e.g., δ 1.2–2.0 ppm for ring protons) and ester carbonyl signals (δ 165–175 ppm).
  • HRMS : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with mass accuracy < 5 ppm .
  • X-ray Crystallography : Resolve crystal structures to verify trans-configuration and torsional angles .

Q. What are the key stability challenges for this compound under storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Cyclopropane rings are prone to ring-opening under acidic/basic conditions; thus, storage in inert atmospheres (N₂) at –20°C is recommended .

Advanced Research Questions

Q. How does this compound interact with biological targets in pesticide applications, and what are its structure-activity relationships (SAR)?

  • Experimental Design :

  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinity with insect sodium channels.
  • In Vitro Assays : Test toxicity against pest species (e.g., Helicoverpa armigera) and correlate substituent effects (e.g., p-Tolyl vs. phenyl groups) with bioactivity .
    • Data Interpretation : Compare LD₅₀ values with structurally related pyrethroids (e.g., tralomethrin) to identify critical substituents .

Q. What strategies mitigate oxidative degradation of this compound in photolytic environments?

  • Methodology :

  • Photostability Testing : Expose samples to UV light (λ = 254 nm) and quantify degradation products via GC-MS.
  • Additive Screening : Evaluate antioxidants (e.g., BHT, vitamin E) for stabilizing effects. Cyclopropane esters with electron-withdrawing groups show enhanced stability .
    • Contradiction Analysis : Conflicting data on ester group stability may arise from solvent polarity effects; replicate studies in apolar solvents (e.g., hexane) .

Q. How can enantioselective synthesis of this compound be scaled for preclinical studies while maintaining ee > 98%?

  • Process Optimization :

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with Pd or Ru catalysts for asymmetric cyclopropanation.
  • Flow Chemistry : Implement continuous reactors to enhance reproducibility and reduce racemization .
    • Quality Control : Monitor ee at each step using chiral SFC (supercritical fluid chromatography) .

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